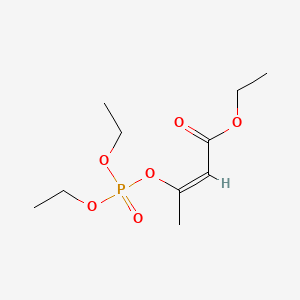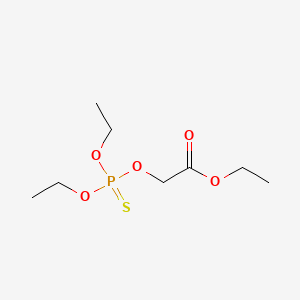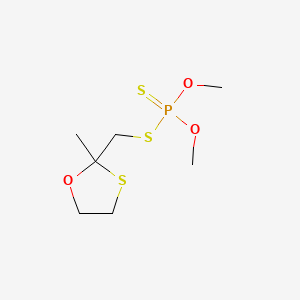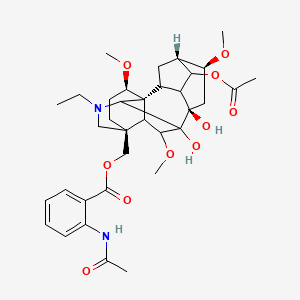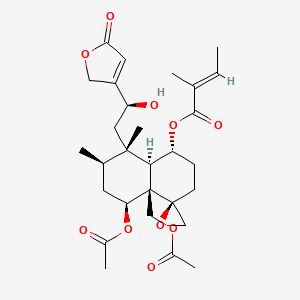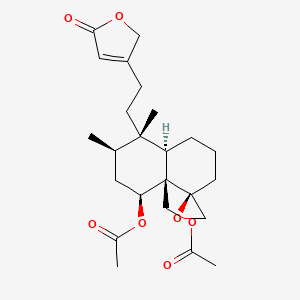
1,3-Benzenedisulfonic acid, 1,3-dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.
Applications De Recherche Scientifique
Quantum Chemical Modeling
- Structure Formation and Proton Transfer : Zyubina et al. (2012) studied hydrate clusters of 1,3-benzenedisulfonic acids through density functional theory, highlighting their significance in understanding the structure and proton transfer mechanisms in such compounds (Zyubina et al., 2012).
Metal-Organic Frameworks (MOFs)
- Synthesis of Thermally Robust MOFs : Mietrach et al. (2009) demonstrated the use of benzenedisulfonic acids in forming metal-organic frameworks with enhanced thermal stability, showcasing their potential in creating robust MOF structures (Mietrach et al., 2009).
Material Science and Dispersion Studies
- Dispersion of Cu2O Particles : Guedes et al. (2009) explored the impact of 1,3-benzenedisulfonic acid derivatives on the dispersion properties of Cu2O particles, contributing to the understanding of colloidal stability and processing conditions for oxides (Guedes et al., 2009).
Chemical Synthesis and Catalysis
- Synthesis of Chiral Bronsted Acids : Barbero et al. (2011) reported on the synthesis of benzenedisulfonimide derivatives, introducing a novel aspect in the realm of chiral acid organocatalysts (Barbero et al., 2011).
Coordination Chemistry
- Luminescent Properties of Coordination Polymers : Guan and Wang (2016) synthesized coordination polymers using benzenedisulfonic acid, investigating their luminescent properties and providing insights into metal-ligand interactions (Guan & Wang, 2016).
Environmental Analysis
- Preconcentration and Determination of Heavy Metals : Lemos et al. (2005) developed a method using a resin functionalized with benzenedisulfonic acid for nickel preconcentration in food samples, demonstrating its application in environmental analysis (Lemos et al., 2005).
Propriétés
Numéro CAS |
4547-70-0 |
|---|---|
Nom du produit |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Formule moléculaire |
C6H10N4O4S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
benzene-1,3-disulfonohydrazide |
InChI |
InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |
Clé InChI |
LDVAXRWOGUHMKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Apparence |
Solid powder |
Autres numéros CAS |
4547-70-0 |
Description physique |
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








